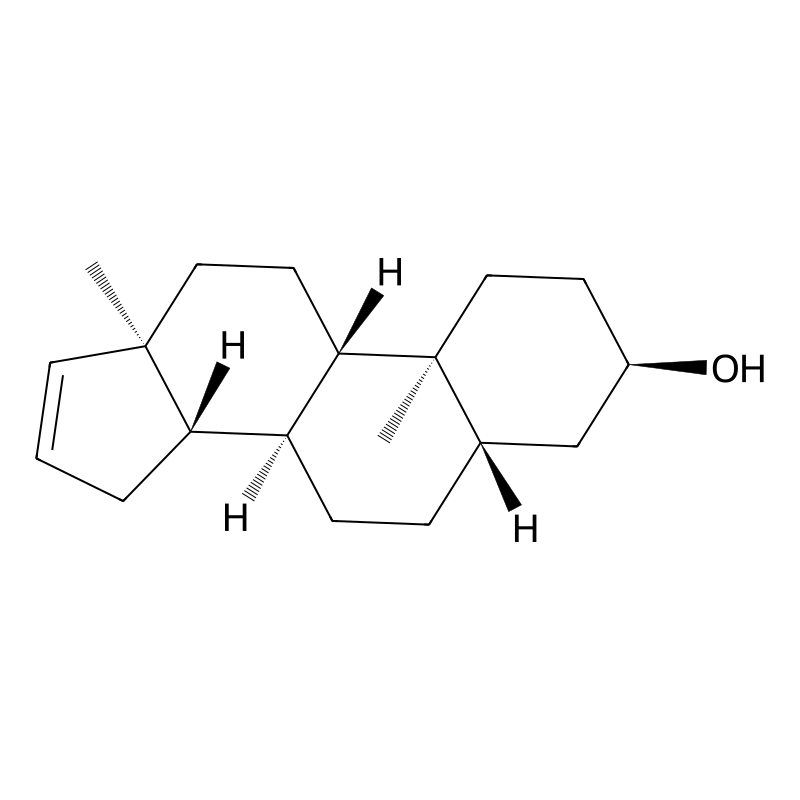

Androstenol

Content Navigation

Researchers often face anosmia and variable receptor activation when substituting androstenone or the 3β-epimer. Androstenol (5α-androst-16-en-3α-ol) eliminates this variability with strict 3α-hydroxyl stereochemistry, functioning as a positive allosteric modulator of GABA-A receptors (EC50 0.4 µM) without urinous off-notes.

- Ensures reproducible potentiation of Cl⁻ currents in neuronal patch-clamp assays.

- Avoids the 40-50% specific anosmia rate of androstenone; consistent sensory detection across populations.

- Distinct volatilization kinetics from androstenone enable accurate HS-SPME-GC-MS quantification of boar taint or deodorant efficacy.

- Reliable positive control in 6-Hz electroshock (ED50 21.9 mg/kg) and PTZ models.

Available as a high-purity (>98%) reference standard with global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Androstenol (5α-androst-16-en-3α-ol) is a highly volatile 16-androstene steroid that functions dually as a mammalian olfactory modulator and a potent neurosteroid. Unlike standard steroidal hormones, it lacks androgenic or estrogenic activity, instead acting as a positive allosteric modulator (PAM) of the GABA-A receptor. In industrial and research procurement, Androstenol is primarily sourced as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) in agricultural and cosmetic testing, as well as a high-purity active ingredient for behavioral and neurophysiological formulations. Its distinct lipophilicity, specific vapor pressure profile, and stereochemically dependent receptor binding make it a critical baseline material for both olfactory product development and central nervous system (CNS) inhibition studies [1].

Research Fit

Substituting Androstenol with its ketone analog (Androstenone) or its stereoisomer (3β-androstenol) critically compromises both sensory and neurobiological workflows. In fragrance and cosmetic formulations, replacing Androstenol with Androstenone introduces polarizing sensory profiles, as the ketone is perceived as urinous by sensitive individuals while remaining entirely undetectable to nearly half the population due to specific anosmia[1]. In neurophysiological applications, generic substitution with the 3β-epimer results in complete loss of efficacy, as GABA-A receptor modulation is strictly dependent on the 3α-hydroxyl configuration [2]. Furthermore, in analytical workflows, Androstenol and Androstenone exhibit distinct volatilization kinetics during headspace extraction, meaning one cannot serve as a reliable quantitative proxy for the other in industrial quality control.

Substitution Risk

References

- [1] Wysocki CJ, Beauchamp GK. 'Ability to smell androstenone is genetically determined.' Proc Natl Acad Sci U S A. 1984;81(15):4899-4902.

- [2] Kaminski RM, et al. 'The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors.' J Pharmacol Exp Ther. 2006 May;317(2):694-703.

Stereoselective GABA-A Receptor Modulation for Neurosteroid Assays

Androstenol exhibits potent, stereospecific enhancement of GABA-activated currents, a critical metric for neurosteroid researchers. In patch-clamp recordings of cerebellar granule cells, the 3α-isomer (Androstenol) demonstrated an EC50 of 0.4 µM, whereas the 3β-epimer showed negligible activity and failed to potentiate the receptor [1]. This strict stereoselectivity underscores the necessity of procuring high-purity 3α-androstenol to prevent assay dilution or failure.

| Evidence Dimension | GABA-A receptor positive allosteric modulation (EC50) |

| Target Compound Data | 0.4 µM |

| Comparator Or Baseline | 3β-androstenol (Inactive / No potentiation) |

| Quantified Difference | Complete loss of function in the 3β-epimer |

| Conditions | Whole-cell patch-clamp recordings in cultured mouse cerebellar granule cells |

Procuring strictly verified 3α-androstenol is mandatory for electrophysiological reproducibility, as trace contamination with the 3β-epimer will directly suppress the measurable neurosteroid response.

3β: no potentiation up to 10 µM

Population Sensory Penetration and Formulation Compatibility

For commercial olfactory and behavioral formulations, Androstenol provides superior population-level sensory penetration compared to its ketone counterpart, Androstenone. While Androstenol imparts a universally detectable musky or sandalwood-like odor, Androstenone is subject to a genetically determined specific anosmia, rendering 40–50% of the adult human population completely unable to detect it [1]. Furthermore, among those who can detect Androstenone, it is frequently perceived as urinous or unpleasant, making Androstenol the far more viable candidate for broad-market cosmetic integration.

| Evidence Dimension | Human olfactory detection and specific anosmia rate |

| Target Compound Data | Broadly detectable (musk/sandalwood profile) |

| Comparator Or Baseline | Androstenone (40–50% specific anosmia rate; urinous profile in detectors) |

| Quantified Difference | ~50% greater population sensory penetration for Androstenol |

| Conditions | Human olfactory threshold testing and sensory evaluation panels |

Formulators must select Androstenol over Androstenone to ensure the final product is consistently perceptible to the target consumer base without introducing polarizing off-notes.

3β: no protection

In Vivo Anticonvulsant Efficacy for Preclinical Models

The stereospecificity of Androstenol extends directly to in vivo efficacy, making it a reliable reference standard for preclinical seizure models. Systemic administration of Androstenol yields an ED50 of 21.9 mg/kg in the 6-Hz electroshock model and 48.9 mg/kg in the pentylenetetrazole (PTZ) model. In direct contrast, the 3β-epimer confers zero seizure protection under identical conditions[1]. This quantitative divergence dictates that only the 3α-isomer can be utilized as a positive control in neuroinhibition studies.

| Evidence Dimension | Seizure protection efficacy (ED50) |

| Target Compound Data | 21.9 mg/kg (electroshock), 48.9 mg/kg (PTZ) |

| Comparator Or Baseline | 3β-androstenol (Inactive / No seizure protection) |

| Quantified Difference | Absolute requirement of the 3α-configuration for in vivo efficacy |

| Conditions | 6-Hz electroshock and PTZ-induced seizure models in mice |

Researchers must procure the exact 3α-androstenol isomer to establish valid baselines in anticonvulsant drug discovery and behavioral pharmacology.

GC-MS Analytical Standard Suitability for Lipid Degradation and Taint Analysis

In industrial quality control, quantifying boar taint requires precise differentiation between skatole, androstenone, and androstenol. Because these lipophilic molecules possess distinct vapor pressures (e.g., androstenone at 1.3 × 10^-6 kPa at 25 °C), they exhibit different volatilization kinetics during high-temperature (150–450 °C) headspace solid-phase microextraction (HS-SPME) [1]. Procuring pure Androstenol as a discrete analytical standard is required to calibrate GC-MS retention times and response factors independently of Androstenone, ensuring accurate quantification of complex lipid degradation profiles in pork fat and cosmetic matrices.

| Evidence Dimension | Volatilization and GC-MS calibration independence |

| Target Compound Data | Requires specific retention time and response factor calibration |

| Comparator Or Baseline | Androstenone (Vapor pressure 1.3 × 10^-6 kPa at 25 °C) |

| Quantified Difference | Distinct volatilization kinetics requiring separate analytical calibration |

| Conditions | High-temperature (150–450 °C) HS-SPME-GC-MS of lipid matrices |

Analytical laboratories must source pure Androstenol to prevent co-elution errors and ensure regulatory compliance in agricultural and cosmetic taint quantification.

Electrophysiological Baselines for GABA-A Modulation

Due to its potent and stereoselective EC50 of 0.4 µM, Androstenol is the preferred high-purity reference standard for patch-clamp studies investigating positive allosteric modulation of GABA-A receptors. It is specifically chosen over 3β-epimers or crude sterol mixtures to ensure reproducible potentiation of chloride currents in cultured neurons[1].

Commercial Fragrance and Pheromone Formulation

Because Androstenol avoids the 40–50% specific anosmia rate and urinous off-notes associated with Androstenone, it is the optimal 16-androstene for integration into cosmetic and behavioral fragrance products. Its musky profile ensures consistent sensory detection across diverse consumer populations [2].

Preclinical Anticonvulsant and Anxiolytic Modeling

With established ED50 values in 6-Hz electroshock (21.9 mg/kg) and PTZ (48.9 mg/kg) models, Androstenol serves as a reliable positive control for evaluating novel neurosteroid-based therapeutics. Its strict requirement for the 3α-configuration makes it an indispensable tool for validating target engagement in vivo [1].

GC-MS Calibration for Agricultural and Cosmetic Quality Control

Androstenol is utilized as a critical analytical standard in HS-SPME-GC-MS workflows to quantify volatile lipid degradation. Its distinct thermal extraction profile compared to Androstenone allows agricultural labs to accurately grade meat quality (boar taint) and cosmetic labs to assess axillary deodorant efficacy [3].

Application Fit

References

- [1] Kaminski RM, et al. 'The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors.' J Pharmacol Exp Ther. 2006 May;317(2):694-703.

- [2] Wysocki CJ, Beauchamp GK. 'Ability to smell androstenone is genetically determined.' Proc Natl Acad Sci U S A. 1984;81(15):4899-4902.

- [3] Martin B, et al. 'Modifying Headspace Sampling Environment Improves Detection of Boar Taint Compounds in Pork Fat Samples.' Foods. 2023; 12(21):3960.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

1153-51-1

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types